molecular formula C9H8N2O B3044772 2-(1H-imidazol-1-yl)phenol CAS No. 10041-04-0

2-(1H-imidazol-1-yl)phenol

Cat. No.: B3044772
CAS No.: 10041-04-0
M. Wt: 160.17 g/mol
InChI Key: POIGXVYPRGOWQD-UHFFFAOYSA-N
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Description

Contextualization within the Field of Imidazole-Phenol Chemistry

The imidazole (B134444) ring is a five-membered heterocyclic system containing two nitrogen atoms. sphinxsai.combiomedpharmajournal.org It is an aromatic and amphoteric compound, capable of acting as both a weak acid and a weak base. sphinxsai.com The presence of the imidazole moiety in numerous biologically important molecules, such as the amino acid histidine, highlights its fundamental role in biological chemistry. sphinxsai.combiomedpharmajournal.org The combination of an imidazole ring with a phenol (B47542) group creates a class of compounds known as imidazole-phenols, which exhibit a rich and diverse chemistry.

Overview of Research Significance and Academic Scope

The academic scope of 2-(1H-imidazol-1-yl)phenol and its derivatives is broad, with applications spanning materials science, coordination chemistry, and catalysis. A key area of investigation is their photophysical properties, particularly their fluorescence. vulcanchem.com Many imidazole-phenol derivatives are known to exhibit strong fluorescence, which can be modulated by factors such as solvent polarity and the presence of substituents. vulcanchem.comnih.gov This has led to their development as chemosensors for the detection of metal ions. For instance, certain derivatives act as selective chemosensors for zinc ions (Zn²⁺), with detection limits in the nanomolar range. vulcanchem.comnih.gov

The coordination chemistry of this compound is another significant area of research. The molecule can act as a bidentate ligand, coordinating to metal centers through the nitrogen of the imidazole ring and the oxygen of the phenolic hydroxyl group. rsc.org The resulting metal complexes have shown potential in catalysis. For example, zinc complexes derived from these ligands have been used to catalyze the fixation of carbon dioxide into cyclic carbonates under mild conditions. vulcanchem.com Furthermore, the study of concerted proton-electron transfer (CPET) in phenol-imidazole systems provides insights into fundamental biochemical processes, as they can serve as models for cofactors in biological systems like photosystem II. pnas.org

Structural Diversity and Isomerism of Imidazole-Phenol Scaffolds

Structural isomerism, where molecules have the same molecular formula but a different arrangement of atoms, is a key feature of imidazole-phenol scaffolds. chemguide.co.uklibretexts.org The isomers can be broadly categorized as chain, positional, and functional group isomers. cognitoedu.orgsavemyexams.com In the context of imidazolylphenols, positional isomerism is particularly prominent, arising from the different possible points of attachment of the imidazole ring to the phenol ring, and the position of the second nitrogen atom within the imidazole ring itself.

Besides the titular compound, this compound, other important positional isomers include:

2-(1H-imidazol-2-yl)phenol : In this isomer, the phenol group is attached to the C2 position of the imidazole ring. These compounds are well-studied for their excited-state intramolecular proton transfer (ESIPT) properties and their use in fluorescent chemosensors and metal complexes. nih.govresearchgate.net

2-(1H-imidazol-4-yl)phenol : Here, the phenol group is linked to the C4 position of the imidazole ring. This isomer has been investigated for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase. nih.gov

4-(1H-imidazol-1-yl)phenol : In this case, the imidazole ring is attached to the para-position of the phenol. This isomer is noted for its use as a signal enhancer in chemiluminescence immunoassays. a2bchem.commedchemexpress.com

The structural variations among these isomers lead to distinct chemical and physical properties. For example, the intramolecular hydrogen bonding between the phenolic proton and the imidazole nitrogen, which is crucial for ESIPT, is a key feature in 2-substituted isomers but is absent in the 4-substituted isomer. vulcanchem.compnas.org

Below is an interactive data table summarizing key structural parameters for an analogue of this compound, highlighting the intramolecular hydrogen bond that facilitates its unique photophysical properties.

ParameterValue (Å/°)Compound Analogue
N···O Hydrogen Bond Length2.5282-(2-Hydroxyphenyl)imidazole
C–O Bond Length (Phenol)1.36Zn(II) Complex (Z1)
Dihedral Angle (Phenol-Imidazole)8.2Ligand L1
Data derived from X-ray crystallographic studies of analogous compounds. vulcanchem.com

Review of Key Academic Contributions and Paradigms

The scientific understanding of this compound and its isomers has been shaped by several key academic contributions. Research has established various synthetic routes to access these compounds. Conventional methods often involve the condensation of o-aminophenols with glyoxal (B1671930) derivatives. vulcanchem.com More advanced techniques, such as palladium-catalyzed coupling reactions, have been employed to introduce a wider range of substituents and enhance structural diversity. vulcanchem.com

A significant paradigm in the study of these compounds is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). vulcanchem.comrsc.org Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole ring, leading to a keto-tautomer that is responsible for the observed fluorescence. The work of several research groups has elucidated the factors influencing this process, such as the nature of substituents and the solvent environment. nih.govresearchgate.net For example, electron-donating groups on the phenol ring can enhance fluorescence quantum yield. vulcanchem.com

The development of imidazole-phenol based chemosensors for metal ions represents another major research thrust. The selective binding of metal ions like Zn²⁺ can rigidify the molecular structure, leading to a significant enhancement of fluorescence intensity, a phenomenon known as "turn-on" sensing. vulcanchem.comrsc.org Conversely, other metal ions like Cu²⁺ and Fe³⁺ can cause fluorescence quenching. vulcanchem.com These findings have established a foundation for the rational design of new sensory materials.

The synthesis and characterization of metal complexes of these ligands have also been a fruitful area of investigation. The resulting complexes have been explored for their catalytic activity, with zinc complexes showing promise in CO₂ fixation. vulcanchem.com This demonstrates the potential of these compounds to contribute to the development of sustainable chemical processes.

The following table summarizes different synthesis conditions and the resulting yields for related imidazole-phenol compounds and their metal complexes.

MethodReagentsYield (%)Product Type
Condensation2-Aminophenol, Glyoxal78Free Ligand
Pd-Catalyzed CouplingAryl Halides, Pd(OAc)₂65Substituted Ligand
Zinc ComplexationZn(OAc)₂, Methanol92Zinc Complex
This table illustrates common synthetic approaches and their efficiencies. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIGXVYPRGOWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512790
Record name 2-(1H-Imidazol-1-yl)phenol
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10041-04-0
Record name 2-(1H-Imidazol-1-yl)phenol
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Record name 2-(1H-imidazol-1-yl)phenol
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Synthetic Methodologies for 2 1h Imidazol 1 Yl Phenol and Its Derivatives

Multicomponent Reaction Approaches

One-Pot Cyclocondensation Reactions

One-pot cyclocondensation reactions are a cornerstone for the synthesis of substituted imidazoles. A widely utilized method is the Debus-Radziszewski imidazole (B134444) synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt). jetir.org This reaction can be adapted to produce a wide array of substituted imidazoles.

For the synthesis of tetrasubstituted imidazole derivatives, a four-component reaction is often employed. This typically involves the condensation of benzil (a 1,2-diketone), an aromatic aldehyde, a primary amine, and ammonium acetate (B1210297). organic-chemistry.org This one-pot synthesis provides a straightforward route to highly functionalized imidazoles. The reaction proceeds through the formation of intermediates that subsequently cyclize to form the imidazole ring. The use of various substituted aldehydes and primary amines allows for the generation of a diverse library of imidazole derivatives. For instance, the reaction of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in refluxing glacial acetic acid yields 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. organic-chemistry.org

The general scheme for this four-component reaction can be depicted as follows:

Four-component imidazole synthesis

Figure 1: General scheme for the one-pot synthesis of tetrasubstituted imidazoles.

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgderpharmachemica.com The application of microwave irradiation to the one-pot synthesis of imidazole derivatives has been shown to be highly effective. jetir.org

In a typical microwave-assisted procedure for the synthesis of 2,4,5-trisubstituted imidazoles, a mixture of benzil, an aromatic aldehyde, and ammonium acetate is irradiated in the presence of a catalyst, such as glacial acetic acid, under solvent-free conditions. jetir.org This method offers significant advantages, including a simple procedure, rapid reaction times (often within minutes), and high product yields. jetir.org The use of microwave energy can also facilitate reactions that are sluggish or inefficient under conventional heating. nih.govresearchgate.net

The efficiency of microwave-assisted synthesis compared to conventional heating is highlighted in the table below for the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles. asianpubs.org

EntrySubstituentMethodReaction TimeYield (%)
1HConventional10-12 h70
Microwave5-7 min85
24-ClConventional10-12 h72
Microwave5-7 min88
34-OCH3Conventional10-12 h68
Microwave5-7 min82

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of 2-(1H-imidazol-1-yl)phenol and its derivatives. These methods offer a high degree of control and allow for the coupling of a wide range of substrates.

Ullmann-Type Coupling Strategies

The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of C-O and C-N bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol, phenol (B47542), or amine in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgwikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications have been developed that proceed under milder conditions with the use of ligands to stabilize the copper catalyst. nih.gov

For the synthesis of derivatives of this compound, the Ullmann ether synthesis can be employed to form the diaryl ether linkage. This involves the reaction of a phenol with an aryl halide. nih.gov Similarly, the Goldberg reaction, a variation of the Ullmann condensation, can be used to form the C-N bond between an imidazole and an aryl halide. wikipedia.org These reactions are often facilitated by the use of a base and a polar aprotic solvent. The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com

Recent advancements in Ullmann-type couplings include the use of copper nanoparticles as catalysts, which can promote the reaction under milder conditions. mdpi.com Ligands such as picolinic acid have also been shown to be effective in promoting the copper-catalyzed O-arylation of phenols with aryl halides. nih.gov

Palladium-Catalyzed Synthesis Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a premier method for the formation of C-N bonds. acs.org This reaction allows for the coupling of a wide variety of amines and related nitrogen nucleophiles with aryl halides and pseudohalides. rsc.org The synthesis of N-aryl imidazoles, a key structural feature of this compound derivatives, can be efficiently achieved using this methodology. acs.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos showing broad applicability. rsc.org

These reactions are known for their high functional group tolerance and can often be carried out under relatively mild conditions. The versatility of palladium-catalyzed C-N coupling makes it a powerful tool for the synthesis of complex molecules containing the this compound scaffold.

Enantioselective Synthesis for Chiral Derivatives

The development of enantioselective synthetic methods is of paramount importance for accessing chiral molecules with specific biological activities. For derivatives of this compound, chirality can be introduced at various positions, leading to the formation of stereoisomers with distinct properties.

One approach to enantioselective synthesis involves the asymmetric insertion of a carbene into the O-H bond of a phenol. dicp.ac.cnresearchgate.net This can be achieved using a chiral palladium/2,2'-biimidazole complex as a catalyst. This method has been successfully applied to the reaction of α-aryl-α-diazoacetates with phenols, affording chiral α-aryl-α-aryloxyacetates in high yields and with excellent enantioselectivity (up to 98% ee). dicp.ac.cn

Another strategy focuses on the synthesis of axially chiral imidazoles. A cation-directed catalytic enantioselective desymmetrization method has been developed for the synthesis of axially chiral imidazoles with a basic nitrogen at the ortho position. nih.gov This approach utilizes a phase-transfer catalyst with a free phenolic group to achieve high enantioselectivity. nih.gov The resulting axially chiral imidazoles can be obtained in high enantiomeric excess and can be further functionalized.

The enantioselective synthesis of binaphthol derivatives through oxidative coupling of naphthols catalyzed by chiral diamine-copper complexes also provides a pathway to chiral phenolic compounds. acs.org These methods underscore the progress in asymmetric catalysis for the preparation of optically active imidazole-containing phenol derivatives.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols, including derivatives of this compound. This method typically involves the reduction of a prochiral ketone precursor using a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.

One notable application of ATH is in the synthesis of chiral β-amino alcohols containing an imidazolyl group. For instance, a series of novel benzofuryl β-amino alcohols with imidazolyl and triazolyl substituents have been synthesized with excellent enantioselectivity (96–99%) through the ATH of the corresponding α-azole ketones. While this example does not directly yield a this compound, it demonstrates the efficacy of ATH in producing chiral imidazole-containing alcohols, a key structural feature of many derivatives.

In a more direct approach to a core structure, the enantioselective synthesis of (S)-2-(1H-imidazol-1-yl)-1-phenylethanols has been achieved. This synthesis begins with the condensation of 1H-imidazole with substituted bromoacetophenones to form 2-(1H-imidazol-1-yl)-1-phenylethanones. The subsequent reduction of the keto group to a hydroxyl group is catalyzed by RuCl(p-cymene)[(R,R)-Ts-DPEN], a well-known catalyst for ATH, affording the (S)-enantiomer with high selectivity researchgate.net. This strategy highlights the utility of ATH in accessing optically pure derivatives.

CatalystSubstrateProductEnantioselectivity
RuCl(p-cymene)[(R,R)-Ts-DPEN]2-(1H-imidazol-1-yl)-1-phenylethanone(S)-2-(1H-imidazol-1-yl)-1-phenylethanolHigh
Not SpecifiedBenzofuryl α-azole ketonesChiral benzofuryl β-amino alcohols96-99%

Reduction of Keto Intermediates

The reduction of keto intermediates is a fundamental step in many synthetic routes leading to this compound and its analogs, where the hydroxyl group is a desired functionality. This transformation can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

As mentioned previously, the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives involves the reduction of a keto group researchgate.net. The precursor, 2-(1H-imidazol-1-yl)-1-phenylethanone, is synthesized by the condensation of 1H-imidazole with a substituted bromoacetophenone. The subsequent reduction of the ketone to the corresponding alcohol is a critical step in furnishing the final product. While ATH provides an enantioselective route, other reducing agents can be employed for the synthesis of racemic mixtures or when chirality is not a concern.

The general transformation can be represented as follows:

Starting MaterialReducing Agent/CatalystProduct
2-(1H-imidazol-1-yl)-1-phenylethanoneRuCl(p-cymene)[(R,R)-Ts-DPEN](S)-2-(1H-imidazol-1-yl)-1-phenylethanol
General α-(1H-imidazol-1-yl) ketoneVarious reducing agentsCorresponding alcohol

This approach is versatile and can be adapted for a wide range of substituted starting materials, allowing for the synthesis of a diverse library of this compound derivatives.

Mechanism-Driven Synthetic Routes

Understanding the reaction mechanisms is crucial for designing efficient and novel synthetic pathways. For this compound and its derivatives, routes involving specific reactive intermediates, such as o-quinone methides, have proven to be particularly effective.

o-Quinone methides are highly reactive intermediates that can be trapped by nucleophiles to form a variety of substituted phenols. This reactivity has been harnessed for the synthesis of complex molecules containing the this compound scaffold.

A clear example of this is the synthesis of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol. In this reaction, 2-(2-hydroxyphenyl)-2-adamantanol is heated in the presence of imidazole. The proposed mechanism involves the loss of a water molecule from the starting material to generate a transient o-quinone methide intermediate. This reactive species is then trapped by the nucleophilic imidazole in a subsequent step nih.gov.

The trapping of the o-quinone methide intermediate by imidazole in the aforementioned synthesis of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol proceeds via a Michael-type addition mechanism nih.gov. In this context, the o-quinone methide acts as a Michael acceptor. The nucleophilic nitrogen of the imidazole ring attacks the exocyclic methylene carbon of the o-quinone methide, leading to the formation of a new carbon-nitrogen bond and the restoration of the aromaticity of the phenol ring to yield the final product.

This mechanism-driven approach provides a powerful strategy for the construction of the this compound core structure, particularly for derivatives with bulky substituents at the benzylic position.

PrecursorIntermediateNucleophileReaction TypeProduct
2-(2-hydroxyphenyl)-2-adamantanolo-Quinone methideImidazoleMichael-type addition2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol

Regioselective Synthesis Strategies

The regioselective synthesis of substituted imidazoles is critical for controlling the final structure of this compound derivatives. The imidazole ring has multiple nitrogen atoms, and directing the substitution to the desired position is a key challenge.

A primary strategy for the synthesis of 1-substituted imidazoles, such as this compound, is the N-arylation of the imidazole ring. Copper-catalyzed N-arylation reactions have been shown to be effective for coupling imidazoles with aryl halides. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. This methodology allows for the formation of the crucial N-aryl bond, connecting the imidazole ring to the phenolic moiety.

Furthermore, the regioselectivity of reactions on the imidazole ring itself can be controlled. For example, a divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a sulfamoyl- and phenylthio-substituted imidazole intermediate nih.gov. By carefully controlling the reaction conditions, such as the rate of addition of the alkylating agent, it is possible to direct the substitution to a specific nitrogen atom, which is a key consideration in the synthesis of complex imidazole derivatives nih.gov.

In the context of synthesizing the this compound structure, the direct arylation of the imidazole N-H with a suitable phenol derivative is a common and effective regioselective approach.

Advanced Spectroscopic and Structural Elucidation of 2 1h Imidazol 1 Yl Phenol Systems

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in characterizing the bonding and electronic structure of 2-(1H-imidazol-1-yl)phenol. Fourier Transform Infrared (FT-IR) spectroscopy identifies key functional groups through their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its distinct functional moieties: the phenol (B47542) group, the imidazole (B134444) ring, and the benzene (B151609) ring.

A prominent feature is a broad absorption band typically appearing in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. upi.edu The broadening of this peak suggests the presence of hydrogen bonding. Aromatic C-H stretching vibrations from both the phenyl and imidazole rings are expected to produce sharp, medium-intensity bands just above 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. Aromatic C=C stretching vibrations from the benzene and imidazole rings typically appear in the 1450–1600 cm⁻¹ range. nih.gov The C-O stretching of the phenol group gives rise to a strong band, while the out-of-plane C-H bending of the ortho-disubstituted benzene ring can be observed, often around 750 cm⁻¹. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch (H-bonded)3200–3600 (broad)Phenol
Aromatic C-H Stretch3000–3100Phenyl & Imidazole Rings
Aromatic C=C Stretch1450–1600Phenyl & Imidazole Rings
C-O Stretch1200–1260Phenol
C-H Out-of-Plane Bend~750Ortho-substituted Phenyl Ring

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its aromatic systems. The presence of both the phenyl and imidazole rings, which are conjugated systems, leads to characteristic absorptions in the ultraviolet region.

The primary electronic transitions observed are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. These transitions are typically responsible for strong absorption bands. For similar phenol-containing imidazole derivatives, absorption peaks have been noted between 340 nm and 406 nm. semanticscholar.orgresearchgate.net Additionally, n→π* transitions may occur, involving the promotion of non-bonding electrons from the nitrogen atoms of the imidazole ring or the oxygen atom of the phenol group to an antibonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity) of these absorption bands are influenced by the solvent polarity.

Electronic TransitionTypical Wavelength (λmax) RangeAssociated Chromophore
π→π250–410 nmPhenyl and Imidazole Rings
n→π>300 nm (lower intensity)N (imidazole), O (phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The spectrum can be divided into the aromatic region and the phenolic proton signal.

The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature. In a related adamantyl derivative, this peak was observed at a downfield chemical shift of 9.46 ppm in DMSO-d₆. nih.gov

The protons on the imidazole ring are expected to show three distinct signals. The proton at the C2 position (between the two nitrogen atoms) is the most deshielded and typically appears as a singlet furthest downfield in the aromatic region, around 7.80 ppm in a similar structure. nih.gov The protons at the C4 and C5 positions would appear at slightly higher fields.

The four protons on the ortho-substituted benzene ring will exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing imidazole substituent, typically resonating in the range of 6.70–7.50 ppm. nih.gov

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Phenolic OHVariable (e.g., ~9.5)Broad Singlet
Imidazole H2~7.8–8.2Singlet
Imidazole H4/H5~7.0–7.5Singlet/Doublet
Phenyl H3/H4/H5/H6~6.7–7.5Multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

The carbon atom of the phenol ring attached to the hydroxyl group (C1) is expected to resonate at a downfield chemical shift, typically in the range of 150-160 ppm. The carbon attached to the imidazole ring (C2) will also be downfield. The remaining four carbons of the benzene ring will appear in the typical aromatic region of approximately 115-130 ppm.

For the imidazole ring, the C2 carbon (between the two nitrogens) is generally the most deshielded of the ring carbons, appearing around 135-145 ppm. The C4 and C5 carbons of the imidazole ring typically resonate at higher fields, within the 115-130 ppm range, overlapping with some of the phenyl carbon signals. rsc.org The precise chemical shifts can be affected by tautomerization phenomena in imidazole-containing compounds, which can sometimes lead to signal broadening or the absence of certain signals in solution-state NMR. mdpi.com

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Phenolic C-OH150–160
Phenyl C-N135–145
Other Phenyl C-H & C115–130
Imidazole C2135–145
Imidazole C4/C5115–130

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of this compound. The molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 160. Aromatic compounds typically show strong molecular ion peaks due to their stability. libretexts.org

The fragmentation pattern provides valuable structural clues. A characteristic fragmentation for phenols is the loss of a carbon monoxide (CO) molecule, which would result in a peak at m/z 132 (M-28). whitman.edu Another common fragmentation pathway for aromatic alcohols is the loss of a formyl radical (CHO), leading to a peak at m/z 131 (M-29). whitman.edu Cleavage of the C-N bond between the phenyl and imidazole rings could yield fragments corresponding to the imidazolyl radical (m/z 68) or the hydroxyphenyl cation (m/z 93). Further fragmentation of the benzene ring structure can lead to smaller ions, such as the phenyl cation at m/z 77, although this may be of lower intensity. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive evidence of molecular geometry, conformation, and the interactions present in the crystalline state. Studies on compounds structurally related to this compound have offered significant insights into the solid-state behavior of this class of molecules.

For instance, the crystal structure of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, a derivative, has been determined. nih.gov This compound crystallizes in the triclinic system, and its crystallographic parameters have been precisely measured. nih.gov Another relevant example is 2-(1H-benzimidazol-2-yl)phenol, which has been found to crystallize in the monoclinic system. nih.govresearchgate.net The crystallographic data for these representative compounds are detailed in the table below.

Parameter2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol nih.gov2-(1H-Benzimidazol-2-yl)phenol nih.govresearchgate.net
Formula C₁₉H₂₂N₂OC₁₃H₁₀N₂O
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.3981 (4)16.864 (4)
b (Å) 10.3944 (7)4.7431 (8)
c (Å) 12.5345 (8)12.952 (2)
α (°) ** 67.028 (6)90
β (°) 84.863 (6)102.34 (2)
γ (°) 72.647 (6)90
Volume (ų) **732.22 (9)1012.1 (3)
Z 24

These studies demonstrate that the imidazole and phenol rings adopt specific orientations relative to each other. In 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the imidazole and benzene rings is 84.53 (5)°. nih.gov In contrast, the molecule of 2-(1H-benzimidazol-2-yl)phenol is nearly planar, with a very small dihedral angle of 0.37 (13)° between the imidazole ring and the attached benzene ring. nih.govresearchgate.net

A significant feature in the structure of this compound systems is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and a nitrogen atom of the imidazole ring. This interaction can play a crucial role in stabilizing the molecular conformation.

In the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, a distinct intramolecular O—H···N hydrogen bond is observed. nih.govresearchgate.net This interaction forms a six-membered ring, often referred to as an S(6) ring motif in graph-set notation, which contributes to the planarity of the molecule. nih.govresearchgate.net The presence of such intramolecular hydrogen bonds is a key factor in the design of related compounds for applications in materials science and medicinal chemistry. rsc.org

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
2-(1H-Benzimidazol-2-yl)phenolO-H···N---- nih.govresearchgate.net
2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenolO-H···N (intermolecular)0.841.832.6514 (15)164 nih.gov

Specific bond lengths and angles for the intramolecular O-H···N bond in 2-(1H-benzimidazol-2-yl)phenol were not explicitly provided in the search results, but its presence was confirmed.

In contrast, the adamantyl-substituted derivative, 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, does not exhibit intramolecular hydrogen bonding. Instead, it forms intermolecular O—H···N hydrogen bonds, which pair the molecules into centrosymmetric dimers. nih.gov This highlights how steric hindrance from bulky substituents can influence the preferred hydrogen bonding motif.

In the crystal structure of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, C-H···π interactions are observed, which link the hydrogen-bonded dimers into columns. nih.gov

The crystal packing of 2-(1H-benzimidazol-2-yl)phenol is characterized by significant π-π stacking interactions. nih.govresearchgate.net The planar molecules stack in a way that involves the imidazole ring and both benzene rings, with centroid-centroid distances indicating substantial overlap. nih.govresearchgate.net These interactions are crucial for the stability of the crystal lattice.

CompoundInteraction TypeDistance (Å)DescriptionReference
2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenolC-H···πC20-H20···Cg = 3.459 (18)Links centrosymmetric dimers into columns. nih.gov
2-(1H-Benzimidazol-2-yl)phenolπ-π stacking3.6106 (17) - 3.6668 (17)Four distinct π-π stacking interactions involving the imidazole and benzene rings. nih.govresearchgate.net

The study of these non-covalent interactions is fundamental, as they influence properties such as solubility, melting point, and polymorphism. The presence of both hydrogen bonding and π-stacking provides a versatile platform for crystal engineering and the design of new materials with desired structural motifs. acs.org

Computational and Theoretical Chemistry of 2 1h Imidazol 1 Yl Phenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of molecules like 2-(1H-imidazol-1-yl)phenol. tandfonline.comtandfonline.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), offer a balance between accuracy and computational cost, providing reliable predictions that often align well with experimental results. tandfonline.comresearchgate.net

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.net For imidazole-phenol systems, theoretical calculations of optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles are often compared with experimental data obtained from single-crystal X-ray diffraction to validate the computational model. tandfonline.com

In related structures, like 2-(1H-Benzimidazol-2-yl)phenol, the molecule is found to be essentially planar. researchgate.netnih.gov The dihedral angle, which describes the rotation around a bond, between the imidazole (B134444) and benzene (B151609) rings is a key parameter. For instance, in one adamantyl-substituted imidazolyl phenol (B47542), the dihedral angle between the imidazole and benzene rings was found to be 84.53 (5)°. nih.gov An intramolecular hydrogen bond, typically between the phenolic hydroxyl group (O-H) and a nitrogen atom of the imidazole ring, is a common feature that stabilizes the geometry. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for an Imidazole-Phenol System

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (phenol ring) ~1.39 Å
C-N (imidazole ring) ~1.38 Å
C-O (phenol) ~1.36 Å
O-H (phenol) ~0.97 Å
Bond Angle C-C-C (phenol ring) ~120°
C-N-C (imidazole ring) ~108°
C-O-H (phenol) ~109°

Note: The values presented are typical and may vary based on the specific computational method and basis set used.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, provides a molecular fingerprint based on the vibrations of a molecule's bonds. DFT calculations are instrumental in assigning the observed spectral bands to specific vibrational modes. mdpi.com The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each bond's stretching, bending, or torsion to a particular vibrational mode, allowing for precise assignments. mdpi.comscirp.org

For a molecule like this compound, key vibrational modes include:

O-H Stretching: The broad band for O-H stretching is typically observed in the 3600–3400 cm⁻¹ region. Its position can be affected by hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear in the 3100–3000 cm⁻¹ range. scirp.org

C=C Stretching: Aromatic ring C=C stretching vibrations are found in the 1625–1430 cm⁻¹ region. mdpi.com

C-H Bending: In-plane C-H bending vibrations are typically observed between 1300 cm⁻¹ and 1000 cm⁻¹. scirp.org

The calculated vibrational frequencies from DFT are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and charge transfer characteristics. irjweb.com A small energy gap suggests that a molecule is more reactive and can be easily polarized. irjweb.com

In imidazole-phenol derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on a specific moiety, such as the imidazopyridine group in related compounds. researchgate.net This distribution indicates the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction. The analysis of these orbitals helps explain the intramolecular charge transfer that occurs within the molecule. semanticscholar.org

Table 2: Typical FMO Parameters for an Imidazole Derivative

Parameter Description Example Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.29 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.81 eV

Note: Values are illustrative and depend on the specific molecule and computational method. irjweb.com

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution within a molecule, illustrating its electrostatic potential on the electron density surface. wolfram.comlibretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. mdpi.com

In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, corresponding to nucleophilic sites (prone to electrophilic attack). For this compound, these areas are expected around the phenolic oxygen and the nitrogen atoms of the imidazole ring. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, corresponding to electrophilic sites (prone to nucleophilic attack). These are typically found around the hydrogen atoms, particularly the acidic phenolic hydrogen. researchgate.net

Green: Represents regions of neutral or near-zero potential. wolfram.com

The MEP map thus provides a visual guide to the molecule's reactive behavior. tandfonline.com

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron population among the different atoms, providing insight into the electronic structure and charge distribution. The calculated atomic charges can influence a molecule's dipole moment, polarizability, and other electronic properties.

For this compound, Mulliken charge analysis would likely show that the electronegative oxygen and nitrogen atoms carry negative charges, while the hydrogen atoms and some carbon atoms carry positive charges. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation, which is a key limitation of the method. wikipedia.orguni-muenchen.de

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms

Atom Element Typical Charge (a.u.)
O (phenol) Oxygen -0.6 to -0.8
N (imidazole) Nitrogen -0.4 to -0.7
H (hydroxyl) Hydrogen +0.4 to +0.5

Note: These values are hypothetical examples based on general principles for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into its conformational stability and flexibility under specific conditions. tandfonline.com

For a molecule like this compound, MD simulations can be performed to understand how its structure evolves over a period, such as 100 nanoseconds, in a simulated physiological environment. tandfonline.comtandfonline.com These simulations can confirm whether the conformation predicted by DFT calculations remains stable over time or if the molecule samples different conformations. This information is crucial for understanding how the molecule might behave and interact in a real-world system, such as in solution or when binding to a biological target. The stability of the molecular structure and its binding patterns can be confirmed through these simulations. tandfonline.comtandfonline.com

Quantum Chemical Calculations on Electronic Structure and Charge Transfer

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of this compound systems. These studies often focus on the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—as the energy gap between these orbitals is a critical determinant of the molecule's chemical reactivity and kinetic stability.

Studies on compounds structurally related to this compound reveal that the electronic properties are significantly influenced by the interplay between the phenol and imidazole rings. For instance, in phenol-imidazole-base systems, the hydrogen bonding between the phenol and imidazole moieties is characterized as a short, strong hydrogen bond. This interaction plays a crucial role in the electronic and proton transfer processes within the molecule. nih.gov

The table below summarizes key quantum chemical parameters calculated for a related imidazole-phenol derivative, providing insights into its electronic behavior.

ParameterValueDescription
EHOMO -4.9980 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.8098 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 3.18 eVDifference between ELUMO and EHOMO
Ionization Potential (IP) 482.225 kJ/molThe energy required to remove an electron
Electron Affinity (EA) 174.622 kJ/molThe energy released when an electron is added
Hardness (η) 1.594 eVResistance to change in electron distribution
Softness (S) 0.314 eVReciprocal of hardness, indicates reactivity

This data is for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structurally related compound, and is presented for illustrative purposes. mdpi.com

Furthermore, Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate charge transfer within these molecules. NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of the stabilization energies associated with these charge transfer processes. Higher stabilization energies are indicative of more significant donor-acceptor interactions within the molecule.

Computational Studies of Reaction Mechanisms and Regioselectivity

While comprehensive computational studies on the reaction mechanisms and regioselectivity specifically for this compound are not extensively detailed in the available literature, insights can be drawn from theoretical investigations of related phenol-imidazole systems and general principles of computational organic chemistry. Such studies are crucial for predicting the most likely pathways for chemical transformations and understanding the factors that govern the selective formation of products.

Transition State (TS) Analysis and Free Energy Profiles

The elucidation of reaction mechanisms through computational methods hinges on the identification and characterization of transition states and the calculation of free energy profiles. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the rate of a reaction. The free energy profile maps the energy of the system as it progresses from reactants to products, including any intermediates and transition states.

For reactions involving imidazole-phenol compounds, DFT calculations can be employed to model the potential energy surfaces of proposed reaction pathways. By locating the transition state structures and calculating their vibrational frequencies, it is possible to confirm that they are indeed first-order saddle points on the potential energy surface. The free energy of activation can then be determined, providing a quantitative prediction of the reaction rate. While specific transition state analyses for reactions of this compound are not readily found in the searched literature, the general methodology is well-established for a wide range of organic reactions.

Role of Phenol-Assisted Hydrogen Atom Shift

The phenolic hydroxyl group in this compound can play a significant role in its reactivity, particularly through mechanisms involving hydrogen atom transfer. Computational studies on related systems, such as the oxidation of 2-(imidazol-2-yl)phenols, have shown that the phenolic proton can be transferred to the imidazole nitrogen in a process known as proton-coupled electron transfer (PCET). nih.govpnas.org In these concerted mechanisms, the transfer of an electron and a proton occurs in a single kinetic step.

In the gas phase, phenol-imidazole systems are predicted to favor a separated electron and proton transfer mechanism, facilitated by a low-barrier hydrogen bond where the phenolic proton is delocalized and can move freely in a single-well potential. nih.gov However, in oxidized systems or in a solvent like water, a homogeneous proton-coupled electron transfer mechanism is thought to prevail. nih.gov The intramolecular hydrogen bond between the phenol and imidazole moieties is a key structural feature that facilitates these proton transfer processes. The strength of this hydrogen bond, which can be probed computationally and experimentally (e.g., via NMR chemical shifts of the hydroxyl proton), influences the energetics of the proton transfer. pnas.org

While these studies focus on oxidation and photo-induced processes in the isomeric 2-(imidazol-2-yl)phenols, they highlight the potential for the phenolic proton in this compound to participate actively in reaction mechanisms through hydrogen atom shifts, potentially lowering activation barriers and directing the course of a reaction. However, detailed computational studies that map out the potential energy surface for such a ground-state reaction mechanism for the title compound are not available in the retrieved search results.

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 1 Yl Phenol Derivatives

Ligand Design and Properties of Imidazole-Phenol Derivatives

The design of ligands based on the imidazole-phenol framework is driven by the intrinsic properties of the imidazole (B134444) ring and the potential for creating hemilabile systems. These characteristics allow for the fine-tuning of the electronic and steric environment around a metal center.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure confers an amphoteric character, meaning it can act as both an acid and a base. researchgate.netwikipedia.org The nitrogen atom not bonded to hydrogen possesses a lone pair of electrons, making it a basic site (pKa of the conjugate acid is ~7), while the N-H group can be deprotonated, acting as an acid (pKa ~14.5). wikipedia.org This dual functionality makes the imidazole ring an effective and selective receptor for both cations and anions, as well as neutral molecules. researchgate.net

Hemilability is a property of polydentate ligands where one or more donor atoms can reversibly dissociate from the metal center while the other donor atoms remain coordinated. This creates a vacant coordination site that can be utilized in catalytic processes. Imidazole-phenol derivatives can be designed as hemilabile ligands.

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Zn(II), Co(II), Cu(II), Mn(II), Pd(II))

A variety of metal complexes incorporating 2-(1H-imidazol-1-yl)phenol and its derivatives have been synthesized and characterized. The synthesis generally involves the reaction of the pro-ligand with a suitable metal salt in an appropriate solvent.

For example, a common synthetic route involves the condensation of an aldehyde, such as 2-hydroxybenzaldehyde, with o-phenylenediamine (B120857) in the presence of ammonium (B1175870) acetate (B1210297) to form the benzimidazole-phenol ligand. nih.gov This ligand is then reacted with metal salts like ZnCl₂, CrCl₃·6H₂O, or MnCl₂·4H₂O in boiling ethanol (B145695) to yield the corresponding metal complexes. nih.gov Similarly, Zn(II) complexes have been prepared by reacting 2-(imidazole-2-yl)phenol ligands with zinc salts. acs.org Copper(II) and Zinc(II) complexes of a 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole pro-ligand were synthesized and characterized structurally and spectroscopically. rsc.org

The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques. These include:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of imidazole, C-O of phenol).

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. rsc.org

Mass Spectrometry: To determine the molecular weight and confirm the stoichiometry of the complex. nih.gov

Elemental Analysis: To verify the empirical formula of the synthesized complexes. acs.org

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. acs.orgrsc.org

The table below summarizes the synthesis of representative metal complexes with imidazole-phenol type ligands.

Metal IonLigand TypeSynthesis MethodCharacterization TechniquesRef.
Zn(II) 2-(imidazole-2-yl)phenol derivativesReaction of ligand with Zn(II) saltSpectroscopic analyses, elemental analysis, single-crystal X-ray diffraction acs.org
Cu(II) 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazoleReaction of ligand with Cu(II) saltX-ray crystallography, UV/vis, EPR, magnetic characterization rsc.org
Ni(II) 2-(1H–benzimidazol-2-yl)-phenol derivativesReaction of ligand with Ni(II) saltFT-IR, elemental analysis, mass spectrometry researchgate.net
Mn(II) Schiff base from (1H-benzimidazole-2-yl) methanamineReaction of ligand with MnCl₂·4H₂O in ethanolFT-IR, UV-Vis, mass spectrometry, thermal analysis nih.gov
Co(II) Imidazole-based azo-functionalized Schiff basesReaction of ligand with Co(II) saltSpectroscopic and analytical methods nih.gov

Structural Analysis of Metal Complexes

X-ray crystallography has been instrumental in elucidating the structural details of metal complexes derived from this compound ligands. These studies reveal the specific ways the ligand binds to the metal and the resulting geometry of the coordination sphere.

The this compound scaffold typically acts as a bidentate ligand, coordinating through the phenolic oxygen (after deprotonation) and one of the imidazole nitrogen atoms, forming an N,O-chelate. For instance, in complexes with 2'-(4',6'-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, two bidentate N,O-ligands coordinate to a single metal center (Cu(II) or Zn(II)) to form an N₂O₂ coordination sphere. rsc.org

By modifying the ligand structure, higher denticity can be achieved. For example, incorporating another nitrogen-containing group, such as a pyridine, into the ligand backbone can result in a tridentate N,N',O coordination mode. In these cases, the metal is bound by the phenolic oxygen, an imidazole nitrogen, and the pyridyl nitrogen. This tridentate chelation often leads to more stable complexes and can enforce specific geometries around the metal ion.

The geometry of the metal center is determined by the coordination number and the nature of the ligands. For a metal ion coordinated by two bidentate imidazole-phenol ligands and two additional ligands (like water molecules), a six-coordinate complex is formed. The resulting geometry is often a distorted octahedron. For example, mononuclear complexes of Zn(II) and Fe(II) with a tetrazole-imidazole dicarboxylic acid ligand adopt a distorted octahedral geometry, with the metal coordinated to two ligand molecules and two water molecules. mdpi.com

In the case of four-coordinate complexes, such as those with two bidentate imidazole-phenol ligands, the geometry can vary. For instance, cobalt(II) complexes with two bidentate 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol ligands exhibit a distorted tetrahedral coordination environment. researchgate.net The specific geometry is influenced by factors such as the steric bulk of the substituents on the ligand and the nature of the metal ion itself.

The table below provides examples of observed coordination geometries in metal complexes with related imidazole-phenol ligands.

ComplexMetal IonCoordination ModeGeometryRef.
[CuL₂] (L = deprotonated 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole)Cu(II)Bidentate N,OVaries with co-crystallized solvent rsc.org
[ZnL₂] (L = deprotonated 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole)Zn(II)Bidentate N,OVaries with co-crystallized solvent rsc.org
[CoL₂] (L = deprotonated 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol)Co(II)Bidentate N,ODistorted tetrahedral researchgate.net
[M(H₂tmidc)₂(H₂O)₂] (H₃tmidc = 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid)Zn(II), Fe(II)Bidentate N,O from two ligands + two water moleculesDistorted octahedral mdpi.com

Advanced Photophysical Properties and Chemosensing Applications of 2 1h Imidazol 1 Yl Phenol Systems

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photophysical process that occurs in 2-(1H-imidazol-1-yl)phenol and its derivatives. This process involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the imidazole (B134444) ring upon photoexcitation. dergipark.org.trunigoa.ac.in The molecule exists in a stable enol form in the ground state, with an intramolecular hydrogen bond between the phenolic hydrogen and the imidazole nitrogen. researchgate.net

Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenol (B47542) and the basicity of the imidazole are significantly increased, facilitating the transfer of the proton. This transfer leads to the formation of a transient keto tautomer, which is energetically more favorable in the excited state. dergipark.org.tr The molecule then relaxes from the excited keto form to the ground state, emitting a photon of light, and subsequently undergoes a rapid back-proton transfer to return to the stable enol form. A key characteristic of ESIPT is the large Stokes shift, which is the difference between the absorption and emission maxima, resulting from the energy difference between the enol and keto forms in the ground and excited states. researchgate.net

Theoretical studies, such as those employing density functional theory (DFT) and time-dependent density functional theory (TDDFT), have provided detailed insights into the ESIPT mechanism. These studies have shown that the intramolecular hydrogen bond strengthens in the excited state, which is a driving force for the proton transfer. The charge redistribution and intramolecular charge transfer (ICT) that occur upon excitation also play a crucial role in facilitating the ESIPT process. dergipark.org.tr

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence properties of this compound systems are intrinsically linked to the ESIPT phenomenon. The emission from the excited keto tautomer is responsible for the characteristic fluorescence observed in these compounds.

Fluorescence Quantum Yields

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound derivatives, the quantum yield can be influenced by various factors, including the molecular structure and the surrounding environment. In some instances, these compounds exhibit suitable quantum yields for practical applications. For example, a series of bis-imidazole-phenol dyes demonstrated quantum yields in acetonitrile solution that were conducive to their use as fluorescent sensors. researchgate.net

CompoundSolventQuantum Yield (Φ)
Dye 1Acetonitrile0.30
Dye 2Acetonitrile0.06
Dye 3Acetonitrile0.08

This table presents fluorescence quantum yields for selected this compound derivatives. researchgate.net

Emission Turn-on Sensitivity and Selectivity

A significant application of this compound systems is in the development of "turn-on" fluorescent sensors. In their free state, these compounds may exhibit low fluorescence due to efficient ESIPT or other non-radiative decay pathways. However, upon binding to a specific analyte, such as a metal ion, the ESIPT process can be inhibited, leading to a significant enhancement of fluorescence intensity. researchgate.net This "turn-on" response provides a highly sensitive and selective method for analyte detection.

The selectivity of these sensors is determined by the specific interactions between the imidazole-phenol core and the target analyte. For instance, certain derivatives have been shown to exhibit a remarkable turn-on fluorescence response specifically for chromium(III) ions. researchgate.netresearchgate.net The design of the molecular structure, including the incorporation of specific substituents, can tune the sensor's selectivity towards different metal ions.

Chemosensor Development and Selectivity Mechanisms

The ability of this compound derivatives to act as chemosensors for metal ions is a direct consequence of their photophysical properties and the chelating ability of the imidazole and phenol groups.

Metal Ion Sensing (e.g., Cr(III), Zn(II), Cd(II) detection)

Derivatives of this compound have been successfully employed as fluorescent chemosensors for the detection of various metal ions, including Cr(III), Zn(II), and Cd(II). researchgate.netresearchgate.netresearchgate.net The sensing mechanism typically involves the coordination of the metal ion to the nitrogen atom of the imidazole ring and the oxygen atom of the phenolic group. This coordination disrupts the intramolecular hydrogen bond and inhibits the ESIPT process, resulting in a "turn-on" fluorescence signal.

For example, certain bis-imidazole-phenol dyes have demonstrated notable selectivity for Cr(III) ions, with a significant enhancement in fluorescence intensity upon binding. researchgate.net Similarly, various derivatives have been designed to selectively detect Zn(II) ions, where coordination to the zinc ion leads to an enhancement of fluorescent intensity. researchgate.net While the development of sensors for Cd(II) has also been explored, achieving high selectivity over other similar ions like Zn(II) remains a key challenge. nih.gov

SensorTarget IonResponse
Bis-imidazole-phenol Dye 2Cr(III)Turn-on fluorescence
Bis-imidazole-phenol Dye 3Cr(III)Turn-on fluorescence
Ligand 3 (L3) DerivativeZn(II)Fluorescence enhancement
Ligand 4 (L4) DerivativeZn(II)Fluorescence enhancement

This table provides examples of this compound-based sensors and their response to specific metal ions. researchgate.netresearchgate.net

Influence of Molecular Variation on Sensing Performance

The performance of this compound-based chemosensors, including their sensitivity and selectivity, can be finely tuned by modifying their molecular structure. The introduction of different substituents on the phenol or imidazole rings can alter the electronic properties of the molecule, which in turn affects the ESIPT process and the binding affinity for specific metal ions.

For instance, the presence of electron-donating groups, such as a methoxyl group, on the phenol ring has been shown to be favorable for fluorescence enhancement in the detection of Zn(II) ions. researchgate.net Conversely, the specific arrangement and type of substituents can influence the selectivity of the sensor. A comparative study of a series of structurally varied 2,6-di(1H-imidazol-2-yl)phenols revealed that symmetrical substitution on both imidazole rings can lead to high turn-on sensitivity and selectivity for Cr(III) and Zn(II). researchgate.net The strategic placement of bulky groups can also influence the coordination geometry and, consequently, the selectivity of the sensor.

Molecular VariationEffect on Sensing Performance
Methoxy substituent on phenol ringFavorable for fluorescence enhancement in Zn(II) detection researchgate.net
Symmetrical substitution on imidazole ringsHigh turn-on sensitivity and selectivity for Cr(III) and Zn(II) researchgate.net

This table illustrates the influence of molecular variations on the metal ion sensing performance of this compound derivatives.

Development of Blue Emitting Fluorophores

The strategic design of fluorophores based on the this compound framework has led to the development of advanced materials with strong blue emission, a spectral region of significant interest for applications in optoelectronics and chemical sensing. The photophysical characteristics of these compounds are highly tunable through synthetic modifications, particularly by creating donor–π–acceptor (D–π–A) architectures.

A notable advancement in this area involves the synthesis of benzil-imidazole-based D–π–A blue fluorophores. These molecules, which are functionalized at the N1 position of the imidazole ring, demonstrate intense blue emission in various states, including in solution, solid, and thin-film matrices. rsc.org A key feature of these compounds is the presence of an intramolecular charge transfer (ICT) character, which results in a significant Stokes' shift. rsc.org This large separation between the absorption and emission maxima is advantageous in minimizing self-absorption and enhancing emission purity.

The research findings indicate that these luminophores exhibit not only excellent thermal stability but also high fluorescence quantum yields, reaching approximately 70%. rsc.org The combination of these properties makes them suitable candidates for use in fabricating efficient blue and white light-emitting diodes (LEDs). rsc.org

PropertyValueSource
Emission ColorIntense Blue rsc.org
Quantum Yield (Φ)~70% rsc.org
Stokes' Shift~8000 cm⁻¹ rsc.org
System TypeDonor–π–Acceptor (D–π–A) rsc.org

Beyond optoelectronics, the unique structural and electronic features of these blue-emitting fluorophores have been harnessed for chemosensing applications. Specific structural functionalities within the fluorophores enable them to interact selectively with certain analytes. rsc.org For instance, these benzil-imidazole derivatives have been successfully employed as highly sensitive and selective chemosensors for picric acid (PA), a common nitroaromatic compound. rsc.org

The sensing mechanism is based on a "turn-off" fluorescence response, where the intense blue emission of the fluorophore is quenched upon interaction with picric acid. rsc.org This quenching is highly efficient and selective, allowing for the detection of PA even in the presence of other similar nitroaromatic compounds. rsc.org The performance of these sensors is characterized by a high quenching constant and an ultralow limit of detection, demonstrating their potential for practical applications in environmental monitoring and security. rsc.org

Detailed studies, including nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations, have been used to elucidate the sensing mechanism and the specific interactions between the fluorophore and picric acid. rsc.org

AnalyteQuenching Constant (Ksv)Limit of Detection (LOD)Source
Picric Acid (PA)6.6 × 10⁶ M⁻¹400 ppb rsc.org

Furthermore, related imidazole-phenol structures have shown promise in biological sensing. For example, a coordination compound involving 4-methoxy-2-(1H-naphtho[2,3-d]imidazol-2-yl)phenol and Cu(II) reacts specifically with nitric oxide to generate a distinct blue fluorescence, enabling its use as an imaging probe for this important biological messenger in vitro and in vivo. researchgate.net The fluorescence characteristics of many 2-(2-hydroxyaryl)benzimidazole derivatives are governed by an excited-state intramolecular proton transfer (ESIPT) mechanism, which is responsible for the characteristically large Stokes' shifts observed in these systems. researchgate.net

Emerging Research Directions and Materials Science Applications

Non-Linear Optical (NLO) Material Potential

Organic materials with significant non-linear optical (NLO) properties are crucial for developing photonic technologies. Chalcones, which are open-chain flavonoids, are recognized as advantageous organic NLO materials due to their second-harmonic generation (SHG) conversion efficiency. niscpr.res.in The NLO properties of materials are linked to their potent molecular hyperpolarizabilities. niscpr.res.insemanticscholar.org

Research into derivatives of the imidazole-phenol scaffold has shown promising results. For instance, theoretical and experimental studies on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have confirmed its NLO properties. semanticscholar.orgresearchgate.net Using the Z-scan technique, key NLO parameters were determined, revealing a nonlinear absorption coefficient (β) of 4.044 × 10⁻¹ cmW⁻¹, a nonlinear refractive index (n₂) of 2.89 × 10⁻⁶ cm²W⁻¹, and third-order susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu. semanticscholar.org The negative sign of the nonlinear refractive index indicates a self-defocusing nonlinearity. semanticscholar.org

Computational analyses, such as Density Functional Theory (DFT) simulations, support these experimental findings. niscpr.res.insemanticscholar.org Studies on compounds like (E)-1-(1H-imidazol-1-yl) show that the dipole moment and initial hyperpolarizabilities suggest their suitability as potential NLO materials. niscpr.res.in Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap indicates that charge transfer interactions occur within the molecule, which is a key factor for NLO activity. semanticscholar.org

Table 1: NLO Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Property Value
Nonlinear Absorption Coefficient (β) 4.044 × 10⁻¹ cmW⁻¹
Nonlinear Refractive Index (n₂) 2.89 × 10⁻⁶ cm²W⁻¹
Third-Order Susceptibility (χ⁽³⁾) 2.2627 × 10⁻⁶ esu

Data sourced from z-scan technique measurements. semanticscholar.org

These findings suggest that the 2-(1H-imidazol-1-yl)phenol framework is a promising candidate for the development of new, efficient NLO materials. semanticscholar.org

Organic Light-Emitting Diode (OLED) Applications

Imidazole (B134444) derivatives are widely investigated for their role in Organic Light-Emitting Diodes (OLEDs) due to their excellent photoluminescence, electrochemical properties, and good thermal stability. tandfonline.com Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com

There is a significant research effort to develop efficient and stable blue-emitting materials for full-color displays. nih.gov Imidazole derivatives, often in combination with carbazole (B46965) as an electron-donating moiety, have been designed as bipolar blue-emitting materials. researchgate.netresearchgate.net These donor-π-acceptor structures can exhibit high quantum yields and deep-blue emissions. nih.govresearchgate.net

For example, a non-doped OLED using a carbazole-π-imidazole derivative, BCzB-PPI, achieved deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency (EQE) of 4.43%. nih.govresearchgate.net Similarly, another derivative, 2FPPIPCz, was used as an emitter in a non-doped OLED, resulting in deep-blue emission with CIE coordinates of (0.150, 0.075) and a maximum EQE of 5.6%. rsc.org The use of a twisted molecular structure helps to reduce the conjugation, block intramolecular charge transfer (ICT), and inhibit intermolecular interactions, leading to deeper blue emissions. nih.govresearchgate.net

Table 2: Performance of Non-Doped OLEDs with Imidazole-based Emitters

Emitter Compound Max. EQE (%) CIE Coordinates (x, y) Max. Luminance (cd/m²)
BCzB-PPI 4.43 (0.157, 0.080) 11,364
2FPPIPCz 5.6 (0.150, 0.075) Not Specified
CzB-FMPIM 3.17 (0.15, 0.07) 3,084

Data compiled from various studies on non-doped deep-blue OLEDs. nih.govresearchgate.netresearchgate.netrsc.org

High thermal and morphological stability are critical factors for the operational lifetime and stability of OLED devices. researchgate.net Materials used in OLEDs must be able to withstand the heat generated during operation without decomposing or crystallizing, which would disrupt the device's layered structure. researchgate.net

Imidazole derivatives have demonstrated excellent thermal properties. tandfonline.com For instance, imidazole itself is stable up to 400°C. tandfonline.com Studies on various carbazole and diphenyl imidazole derivatives show high thermal stability, with 5% weight-loss temperatures (TD) often exceeding 400°C. mdpi.com Compounds featuring two imidazole rings have shown even higher thermal stability and glass transition temperatures (Tg) compared to those with a single ring. mdpi.com For example, CzB-FMPPI and CzB-FMPIM, two deep-blue emitting materials, showed high decomposition temperatures of 431°C and 414°C, and glass transition temperatures of 150°C and 135°C, respectively. researchgate.net This high thermal stability helps to prevent the degradation and ensure the formation of uniform amorphous films, which improves the interface between layers and enhances device longevity. researchgate.net

Application as Chemiluminescence Enhancers in Analytical and Biochemical Assays

Phenol (B47542) derivatives are known to significantly enhance the light emission from the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. nih.gov This enhancement forms the basis for highly sensitive chemiluminescence (CL) immunoassays. nih.gov

Specifically, 4-(Imidazol-1-yl)phenol (B155665) (4-IMP) has been identified as a highly potent signal enhancer in the HRP-luminol-hydrogen peroxide CL system. researchgate.netmedchemexpress.commedchemexpress.com Its use provides more intense, prolonged, and stable light emissions compared to unenhanced reactions. researchgate.net A comparative study of ten potential enhancers found that 4-IMP, along with compounds like 4-iodophenol (B32979) (4-IOP) and 4-bromophenol (B116583) (4-BOP), demonstrated the best performance. researchgate.net The application of these enhancers can increase the light intensity by more than 1000-fold. nih.gov

This enhanced CL system has been successfully applied in various chemiluminescence enzyme immunoassays (CLEIA) for the sensitive detection of different substances. researchgate.net The use of 4-(imidazol-1-yl)phenol as an enhancer allows for the development of reliable and sensitive assays for determining trace levels of analytes in biological fluids. tandfonline.com

Ligand Applications in Asymmetric Catalysis

The imidazole ring is a key structural feature in many synthetic precursors for N-heterocyclic carbenes (NHCs), which have proven to be excellent ligands in metal-based catalysis. wisconsin.edu The nitrogen atoms in the imidazole ring can coordinate with metal centers, making imidazole-containing compounds valuable as ligands in coordination chemistry.

A phenol-imidazole pro-ligand, 2′-(4′,6′-di-tert-butylhydroxyphenyl)-4,5-diphenyl imidazole, has been designed as an N,O-bidentate ligand. rsc.org This ligand has been successfully complexed with metal ions like copper(II) and zinc(II), forming complexes with an N₂O₂-coordination sphere. rsc.org The ability of such ligands to undergo reversible one-electron oxidations is a key feature, allowing for the generation of stable radical species while complexed to a metal. rsc.org While direct applications of this compound in asymmetric catalysis are still an emerging area, the demonstrated coordination ability of its derivatives highlights its potential for designing new chiral ligands for catalytic processes. rsc.orgacs.org

Advanced Materials for Sensor Technology

Derivatives of this compound are being explored for their utility in advanced sensor technologies, particularly in chemical sensors and humidity sensors. researchgate.netmedchemexpress.com The semiconducting properties of these organic compounds make them suitable as active sensing materials. researchgate.net

A humidity sensor was fabricated using 2–(4, 5–Diphenyl–1H–Imidazole–2–yl)phenol as the active material. researchgate.net The sensor demonstrated high sensitivity (47,299%), a rapid response time (3.5 s), and a fast recovery time (9.4 s), with low hysteresis (3.63%). researchgate.net The sensing mechanism is based on changes in capacitance and resistance as water molecules are adsorbed onto the material's surface, which is characterized by voids, pores, and pore channels that facilitate this interaction. researchgate.net

The coordination of 2-(1H-imidazol-2-yl)phenol derivatives with zinc(II) ions has also been shown to cause significant changes in their fluorescent properties. acs.org This phenomenon, where coordination to a metal ion either quenches or enhances fluorescence, forms the basis for developing fluorescent sensors for detecting specific metal ions. acs.org For some derivatives, a linear relationship was observed between the emission intensity and the concentration of zinc ions at the 10⁻⁸ M level, indicating their potential for highly sensitive and selective ion detection. acs.org

Table 3: Performance of a Humidity Sensor Based on 2–(4, 5–Diphenyl–1H–Imidazole–2–yl)phenol

Parameter Value
Sensitivity 47,299%
Response Time 3.5 s
Recovery Time 9.4 s
Hysteresis 3.63%

Data sourced from a study on an imidazole derivative-based capacitive humidity sensor. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(1H-imidazol-1-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between imidazole derivatives and phenolic precursors. For example, a Schiff base ligand (this compound derivative) was synthesized by refluxing 2-aminophenol with 1H-imidazole-4-carboxaldehyde in methanol under acidic conditions, yielding a 61% product . Key optimization parameters include:

  • Solvent choice : Methanol or DMF are common for imidazole alkylation .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance imine formation .
  • Temperature : Reflux (~60–80°C) is critical for driving the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • NMR : 1H^1H NMR in DMSO-d6d_6 resolves aromatic protons (6.35–8.32 ppm) and imidazole protons (8.69 ppm) .
  • X-ray crystallography : Used to confirm molecular geometry and hydrogen bonding (e.g., O–H⋯N interactions in crystal structures) .
  • FT-IR : Identifies key functional groups like phenolic O–H (~3200 cm1^{-1}) and C=N stretches (~1600 cm1^{-1}) .

Q. What are the primary biological applications of this compound derivatives in current research?

These compounds exhibit antifungal activity against Candida species. For instance, biphenyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanols showed higher activity than fluconazole, particularly against non-albicans Candida strains . Structural modifications, such as halogenation at the 4-position of the phenyl group, enhance lipophilicity and cellular penetration .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound derivatives?

Density functional theory (DFT) calculates:

  • Polarizability (α) and hyperpolarizability (β, γ) : Critical for nonlinear optical (NLO) applications. Substituents like nitro groups increase β values, enhancing NLO response .
  • Charge transport properties : Electron reorganization energies (λe_e) and hole mobility (λh_h) predict suitability for OLEDs. Imidazole’s electron-rich nature facilitates charge transfer .
  • Methodology : B3LYP/6-311+G(d,p) basis sets are standard for accuracy and computational efficiency .

Q. How can structural modifications resolve contradictions in reported bioactivity data?

Discrepancies in antifungal efficacy often arise from:

  • Enantiomer selectivity : Levorotatory enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanols are more bioactive due to stereospecific binding to fungal CYP51 .
  • Hydrophobic extensions : Biphenyl esters introduce an additional aromatic region (pharmacophoric "Region D"), improving binding to hydrophobic enzyme pockets .
  • Assay variability : Standardize MIC testing using CLSI guidelines to reduce inter-study variability .

Q. What challenges arise in resolving enantiomers of chiral this compound derivatives?

Enantiomeric resolution is critical for structure-activity studies. Techniques include:

  • Chiral chromatography : Silica-based cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak OD) separate enantiomers with high efficiency .
  • Crystallography : X-ray data can confirm absolute configuration, as seen in 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol structures .

Q. How do regulatory frameworks like TSCA impact the handling of this compound derivatives?

Under EPA regulations (40 CFR 721), certain derivatives (e.g., PMN P–11–654) require reporting for "significant new uses," such as industrial-scale synthesis or disposal methods affecting environmental persistence . Researchers must document:

  • Synthetic byproducts : Monitor for toxic intermediates.
  • Waste management : Follow §721.125 guidelines for solvent recovery .

Q. What environmental persistence studies exist for this compound derivatives?

Preliminary data suggest moderate persistence in soil (t1/2_{1/2} ~30–60 days). Key degradation pathways include:

  • Photolysis : UV exposure cleaves the imidazole-phenol bond.
  • Microbial metabolism : Soil bacteria (e.g., Pseudomonas) degrade the compound via hydroxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.